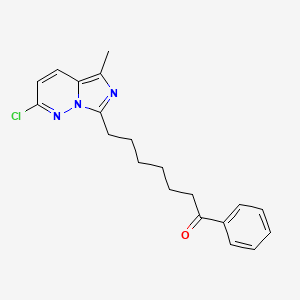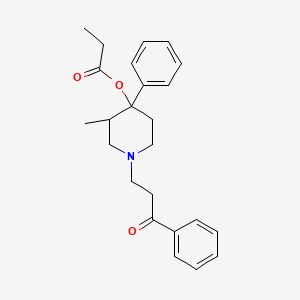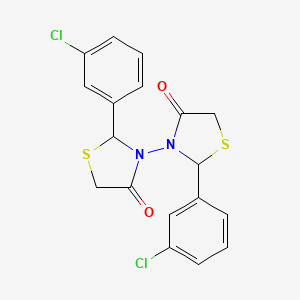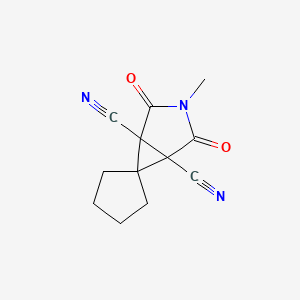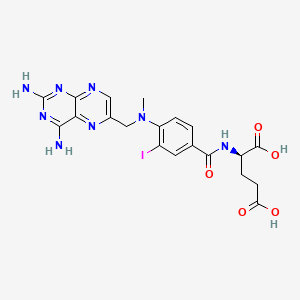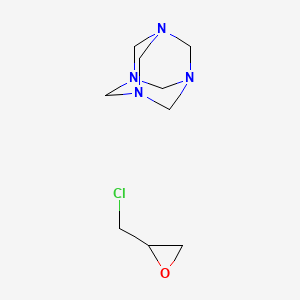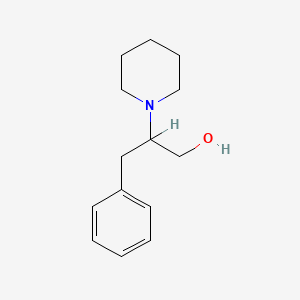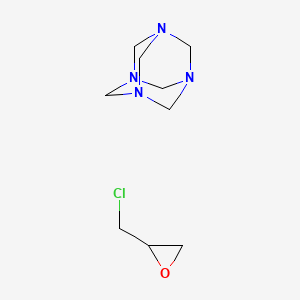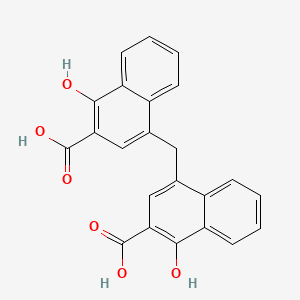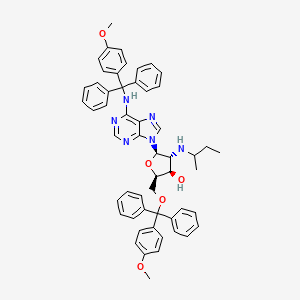
2'-(2-Butylamino)-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is a synthetic compound that belongs to the class of modified nucleosides. These compounds are often used in various biochemical and pharmaceutical applications due to their unique structural properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine typically involves multiple steps, starting from commercially available nucleosides. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using trityl groups to prevent unwanted reactions.
Introduction of Butylamino Group: The butylamino group is introduced through nucleophilic substitution reactions.
Deprotection: The trityl groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxidized nucleosides, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Industry: Used in the development of diagnostic tools and biochemical assays.
Mécanisme D'action
The mechanism of action of 2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit or modify the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyadenosine: A naturally occurring nucleoside with similar structural features.
5’-Trityl-2’-deoxyadenosine: Another modified nucleoside with a trityl group.
Uniqueness
2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is unique due to the presence of both butylamino and methoxytrityl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and interactions with biological targets, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
134934-74-0 |
|---|---|
Formule moléculaire |
C54H54N6O5 |
Poids moléculaire |
867.0 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-4-(butan-2-ylamino)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C54H54N6O5/c1-5-37(2)58-47-49(61)46(34-64-54(41-22-14-8-15-23-41,42-24-16-9-17-25-42)43-28-32-45(63-4)33-29-43)65-52(47)60-36-57-48-50(55-35-56-51(48)60)59-53(38-18-10-6-11-19-38,39-20-12-7-13-21-39)40-26-30-44(62-3)31-27-40/h6-33,35-37,46-47,49,52,58,61H,5,34H2,1-4H3,(H,55,56,59)/t37?,46-,47-,49+,52-/m1/s1 |
Clé InChI |
SZSVDJIFHQTNFR-GEVJJDOZSA-N |
SMILES isomérique |
CCC(C)N[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O |
SMILES canonique |
CCC(C)NC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


